molecular formula C7H9NO2 B1582583 methyl 5-methyl-1H-pyrrole-2-carboxylate CAS No. 1194-97-4

methyl 5-methyl-1H-pyrrole-2-carboxylate

Cat. No.: B1582583
CAS No.: 1194-97-4
M. Wt: 139.15 g/mol
InChI Key: CQYALQAMQXUBRO-UHFFFAOYSA-N
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Description

Methyl 5-methyl-1H-pyrrole-2-carboxylate: is a chemical compound belonging to the class of pyrrole derivatives. Pyrroles are five-membered heterocyclic aromatic compounds containing a nitrogen atom. This compound is characterized by a methyl group at the 5-position and a carboxylate ester group at the 2-position of the pyrrole ring.

Synthetic Routes and Reaction Conditions:

  • From Pyrrole Derivatives: One common synthetic route involves the methylation of pyrrole-2-carboxylate. This can be achieved by reacting pyrrole-2-carboxylate with methyl iodide in the presence of a strong base like potassium carbonate.

  • From 5-Methylpyrrole-2-carboxylic Acid: Another method involves the esterification of 5-methylpyrrole-2-carboxylic acid using methanol in the presence of an acid catalyst such as sulfuric acid.

Industrial Production Methods: In an industrial setting, the compound is typically synthesized through large-scale reactions involving pyrrole derivatives and methylating agents. The process is optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as pyrrole-2-carboxylic acid.

  • Reduction: Reduction reactions can convert the carboxylate group to a primary alcohol, resulting in 5-methyl-1H-pyrrole-2-methanol.

  • Substitution: Substitution reactions at the pyrrole ring can introduce different functional groups, leading to a variety of substituted pyrroles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various electrophiles and nucleophiles can be employed, depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation: Pyrrole-2-carboxylic acid

  • Reduction: 5-methyl-1H-pyrrole-2-methanol

  • Substitution: Various substituted pyrroles

Mechanism of Action

Target of Action

This compound belongs to the class of organic compounds known as pyrroles, which are polycyclic aromatic compounds containing a five-membered ring with four carbon atoms and one nitrogen atom .

Mode of Action

It is known that pyrrole derivatives can interact with multiple receptors, which can be beneficial in developing new useful derivatives . The exact interaction of methyl 5-methyl-1H-pyrrole-2-carboxylate with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Pyrrole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . The exact pathways and their downstream effects influenced by this compound remain to be elucidated.

Result of Action

As a pyrrole derivative, it may have a broad spectrum of biological activities . .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of this compound is not well-understood. Factors such as temperature, pH, and the presence of other compounds can potentially affect its action. For instance, it is recommended to store the compound under an inert gas at 2-8°C .

Scientific Research Applications

Chemistry: Methyl 5-methyl-1H-pyrrole-2-carboxylate is used as a building block in organic synthesis, particularly in the construction of complex molecules and natural products. Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals. Medicine: The compound and its derivatives are explored for their therapeutic properties, such as anti-inflammatory and anticancer activities. Industry: It is utilized in the development of materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

  • Methyl pyrrole-2-carboxylate: Lacks the methyl group at the 5-position.

  • Methyl 5-bromo-1H-pyrrole-2-carboxylate: Contains a bromine atom instead of a methyl group at the 5-position.

  • Methyl 5-chloro-1H-pyrrole-2-carboxylate: Contains a chlorine atom instead of a methyl group at the 5-position.

Uniqueness: Methyl 5-methyl-1H-pyrrole-2-carboxylate is unique due to the presence of the methyl group at the 5-position, which can influence its chemical reactivity and biological activity compared to its analogs.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

methyl 5-methyl-1H-pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-5-3-4-6(8-5)7(9)10-2/h3-4,8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQYALQAMQXUBRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40299996
Record name methyl 5-methyl-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40299996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1194-97-4
Record name 1194-97-4
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Record name methyl 5-methyl-1H-pyrrole-2-carboxylate
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Record name Methyl 5-methyl-1H-pyrrole-2-carboxylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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